4-Acetamido-3,5-difluorobenzaldehyde

Description

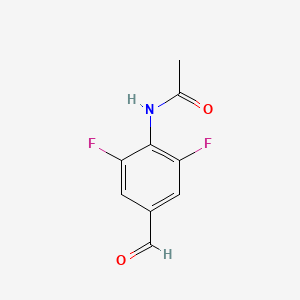

4-Acetamido-3,5-difluorobenzaldehyde is a substituted benzaldehyde derivative featuring an acetamido group at the para position and fluorine atoms at the 3 and 5 positions of the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The acetamido group (-NHCOCH₃) is electron-withdrawing, modulating the reactivity of the aldehyde group, while the fluorine atoms enhance lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery.

Properties

IUPAC Name |

N-(2,6-difluoro-4-formylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTBVGOTJSRNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3,5-difluorobenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

Acetylation: The 3,5-difluorobenzaldehyde undergoes acetylation to introduce the acetamido group. This step often involves the use of acetic anhydride and a catalyst such as pyridine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

Oxidation: 4-Acetamido-3,5-difluorobenzoic acid.

Reduction: 4-Acetamido-3,5-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the difluorobenzaldehyde moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 4-Acetamido-3,5-difluorobenzaldehyde and related benzaldehyde derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₇F₂NO₂ | 199.16 | 3,5-difluoro, 4-acetamido | Aldehyde, Acetamido | Pharmaceutical intermediates |

| 4-Ethoxy-3,5-difluorobenzaldehyde | C₉H₈F₂O₂ | 186.16 | 3,5-difluoro, 4-ethoxy | Aldehyde, Ethoxy | Agrochemicals, Materials |

| 2-Bromo-4,5-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 4,5-difluoro, 2-bromo | Aldehyde, Bromo | Medicinal chemistry, Polymers |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.18 | 3,5-dimethoxy, 4-hydroxy | Aldehyde, Hydroxy, Methoxy | Flavoring agents, Antioxidants |

Key Observations:

- Fluorine Positioning: The 3,5-difluoro substitution in the target compound minimizes steric hindrance compared to 4,5-difluoro derivatives (e.g., 2-Bromo-4,5-difluorobenzaldehyde), which may influence regioselectivity in reactions .

Reactivity and Stability :

- The acetamido group may enhance thermal stability compared to bromo or ethoxy substituents, which are prone to elimination or oxidation under harsh conditions .

- 4-Hydroxy-3,5-dimethoxybenzaldehyde’s polar hydroxy and methoxy groups increase solubility in polar solvents, contrasting with the lipophilic nature of fluorinated analogs .

Q & A

Q. How can computational chemistry methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the acetamido group).

- QSAR Modeling : Corrogate structural descriptors (e.g., Hammett σ constants for fluorine) with activity data to design optimized derivatives.

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.